molecular formula C13H31N3O B1583699 1-[Bis[3-(dimethylamino)propyl]amino]propan-2-ol CAS No. 67151-63-7

1-[Bis[3-(dimethylamino)propyl]amino]propan-2-ol

Cat. No. B1583699
CAS RN: 67151-63-7
M. Wt: 245.4 g/mol
InChI Key: NWDRKFORNVPWLY-UHFFFAOYSA-N
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Description

“1-[Bis[3-(dimethylamino)propyl]amino]propan-2-ol” is a chemical compound with the linear formula [(CH3)2N(CH2)3]2NCH2CH(OH)CH3 . It is also known as N,N-Bis(3-dimethylaminopropyl)-N-(2-hydroxypropyl)amine .


Molecular Structure Analysis

The molecular structure of this compound consists of a propanol backbone with two [3-(dimethylamino)propyl]amino groups attached. The molecular weight is 245.40 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 245.4, a density of 0.89 g/mL at 25 °C (lit.), a boiling point of 290 °C (lit.), and a refractive index n20/D 1.459 (lit.) . It is soluble in water at 100g/L at 20℃ .

Scientific Research Applications

Structural and Spectroscopic Analysis

  • Schiff base derivatives of 1,3-bis[(E)-(4-dimethylaminobenzylidene)amino]propan-2-ol and related compounds have been synthesized and analyzed. Structural determination using single-crystal X-ray diffraction (SC-XRD) and spectroscopic investigation (FT-IR, FT-Raman, UV-VIS) revealed interesting properties and confirmed the presence of hydrogen bonds in these derivatives, contributing to understanding the molecular structure and bonding of such compounds (Khalid et al., 2018).

Electroluminescent Materials

  • Conjugated polyelectrolytes based on polyfluorene, including derivatives with 1,3-bis(dimethylamino)propan-2-ol, were synthesized for potential use in electroluminescent applications. These compounds showed promising properties for use in device fabrication, indicating potential applications in electronics and display technologies (Huang et al., 2004).

Coordination Chemistry and Catalysis

  • Zinc complexes with new binucleating ligands containing alkoxide bridges, including derivatives of 1,3-bis(dimethylamino)propan-2-ol, were synthesized and structurally characterized. These complexes exhibited varied activities in catalytic hydrolysis reactions, suggesting applications in catalysis and coordination chemistry (Mochizuki et al., 2009).

Enzymatic Studies and Pharmaceutical Synthesis

  • Enantioselective reduction of β-amino ketones to synthesize important intermediates for antidepressants was achieved using mutants of a carbonyl reductase enzyme. Compounds including 3-(dimethylamino)-1-phenylpropan-1-ol, a derivative of 1,3-bis(dimethylamino)propan-2-ol, were studied, demonstrating potential pharmaceutical applications (Zhang et al., 2015).

Photodynamic Therapy

  • Novel silicon(IV) phthalocyanines bearing 1,3-bis[3(dimethylamino)phenoxy]propan-2-ol groups were synthesized and investigated for their potential in photodynamic therapy (PDT). These compounds showed excellent solubility and promising properties as photosensitizers for cancer treatment (Göksel et al., 2017).

Corrosion Inhibition

  • Tertiary amines synthesized from 1,3-di-amino-propan-2-ol, related to 1,3-bis(dimethylamino)propan-2-ol, were evaluated for their performance in inhibiting carbon steel corrosion. These compounds showed potential as anodic inhibitors, highlighting their relevance in materials science and corrosion prevention (Gao et al., 2007).

Safety And Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-[bis[3-(dimethylamino)propyl]amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H31N3O/c1-13(17)12-16(10-6-8-14(2)3)11-7-9-15(4)5/h13,17H,6-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDRKFORNVPWLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CCCN(C)C)CCCN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H31N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044975
Record name 1-{Bis[3-(dimethylamino)propyl]amino}propan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propanol, 1-[bis[3-(dimethylamino)propyl]amino]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1-[Bis[3-(dimethylamino)propyl]amino]propan-2-ol

CAS RN

67151-63-7
Record name 1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol
Source CAS Common Chemistry
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Record name 1-(Bis(3-(dimethylamino)propyl)amino)propan-2-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanol, 1-[bis[3-(dimethylamino)propyl]amino]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-{Bis[3-(dimethylamino)propyl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[bis[3-(dimethylamino)propyl]amino]propan-2-ol
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Record name 1-(BIS(3-(DIMETHYLAMINO)PROPYL)AMINO)PROPAN-2-OL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Yu, AB Lowe - Journal of Polymer Science Part A: Polymer …, 2009 - Wiley Online Library
The synthesis, reversible addition‐fragmentation chain transfer (RAFT) (co)polymerization, and aqueous phase behavior of three methacrylic monomers containing two or three pendent …
Number of citations: 15 onlinelibrary.wiley.com
M Zhang - 2021 - ediss.sub.uni-hamburg.de
This study was conducted to obtain a fundamental understanding of the chemistry that occurs in epoxide-modified polyurethane-polyisocyanurate rigid foam systems. The study …
Number of citations: 2 ediss.sub.uni-hamburg.de
B Yu - 2009 - search.proquest.com
A series of water-soluble, stimuli-responsive (co) polymers was synthesized via the reversible addition-fragmentation chain transfer (RAFT) polymerization. The end group of a RAFT …
Number of citations: 4 search.proquest.com

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